molecular formula C17H22N2O2 B565779 Doxylamine N-Oxide CAS No. 99430-77-0

Doxylamine N-Oxide

Numéro de catalogue: B565779
Numéro CAS: 99430-77-0
Poids moléculaire: 286.375
Clé InChI: MDIHSMRZIRBUPR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Doxylamine N-Oxide is a chemical entity of significant interest in pharmaceutical research, primarily as a specified metabolite and an analytical reference standard for the study of doxylamine, a first-generation antihistamine. Doxylamine itself is a well-characterized H1-receptor inverse agonist, and its pharmacological profile is defined by its potent antihistaminic and anticholinergic effects, which are mediated through competitive antagonism of central and peripheral H1 receptors and antagonism of muscarinic acetylcholine receptors . Research into doxylamine is extensive in areas of sedative and hypnotic agents, as well as in therapeutic regimens for nausea and vomiting, particularly in pregnancy when formulated with pyridoxine . The study of its metabolic pathway, including the formation of the N-oxide derivative, is crucial for understanding the drug's pharmacokinetics, disposition, and overall safety profile. This compound serves as a critical tool for researchers conducting metabolic stability assays, drug-drug interaction studies, and quantitative analytical method development using advanced techniques like LC-MS. By utilizing this qualified impurity standard, scientists can gain deeper insights into the biotransformation and clearance mechanisms of doxylamine, thereby contributing to the advancement of toxicological and pharmacological knowledge.

Propriétés

IUPAC Name

N,N-dimethyl-2-[1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-17(21-14-13-18(2)3,15-9-5-4-6-10-15)16-11-7-8-12-19(16)20/h4-12H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIHSMRZIRBUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99430-77-0
Record name 2-(1-(2-(Dimethylamino)ethoxy)-1-phenylethyl)pyridine 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099430770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-(2-(DIMETHYLAMINO)ETHOXY)-1-PHENYLETHYL)PYRIDINE 1-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV5E5H59OS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Peracid-Mediated Oxidation

Peracids such as meta-chloroperbenzoic acid (mCPBA) and hydrogen peroxide (H₂O₂) are widely used for N-oxidation. These reagents transfer an oxygen atom to the nitrogen via an electrophilic mechanism.

Example Procedure (Adapted from Opioid N-Oxidation Analogues) :

  • Dissolve doxylamine (1.0 equiv) in ethanol or dichloromethane.

  • Add mCPBA (1.2 equiv) gradually at 0–5°C under nitrogen atmosphere.

  • Stir the mixture at room temperature for 12–24 hours.

  • Quench with aqueous sodium thiosulfate, extract with dichloromethane, and purify via column chromatography (petrol ether/ethyl acetate, 8:1 v/v).

Key Parameters :

ParameterOptimal ConditionYield Range
Temperature20–25°C70–85%
SolventEthanol
Oxidant Equivalents1.2–1.5

This method is favored for its simplicity but requires careful control of stoichiometry to avoid over-oxidation.

Metal-Catalyzed Oxidation

Palladium-based catalysts enable aerobic oxidation under mild conditions. This approach, demonstrated in opioid N-demethylation, can be adapted for doxylamine N-oxide synthesis.

Procedure :

  • Suspend doxylamine (1.0 equiv) in dimethylacetamide (DMA).

  • Add palladium acetate (5 mol%) and heat to 120°C under oxygen atmosphere.

  • Monitor reaction progress via TLC; typically completes in 4–6 hours.

  • Filter through Celite, concentrate, and purify via recrystallization from n-butyl alcohol.

Advantages :

  • Avoids stoichiometric oxidants, reducing waste.

  • Scalable to kilogram quantities with reported yields >80% in analogous systems.

Challenges :

  • Formation of colloidal palladium byproducts requires rigorous filtration.

  • High-boiling solvents like DMA complicate solvent recovery.

Innovative Flow Chemistry Approaches

Continuous flow systems enhance heat and mass transfer, improving reaction efficiency and safety. A two-step flow process adapted from Gutmann et al. involves:

  • Oxidation in Flow Reactor :

    • Mix doxylamine and mCPBA in a T-junction at 50°C.

    • Residence time: 10 minutes.

  • In-Line Quenching and Extraction :

    • Combine reaction stream with aqueous NaHCO₃ in a micromixer.

    • Separate phases using a membrane-based liquid-liquid separator.

Outcomes :

  • 95% conversion achieved in <15 minutes total residence time.

  • Purity >98% after in-line purification.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with petrol ether/ethyl acetate (6:1 to 10:1) effectively separates N-oxide from unreacted doxylamine.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) enable analytical quantification.

Spectroscopic Confirmation

  • ¹H NMR : Disappearance of the N-methyl singlet (δ 2.2–2.4 ppm) and emergence of N-oxide signals (δ 3.0–3.5 ppm).

  • MS (ESI+) : m/z 293.2 [M+H]⁺ for this compound.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Peracid Oxidation70–8595–98ModerateHigh
Metal Catalysis80–9097–99HighModerate
Flow Chemistry90–9598–99HighLow (initial)

Trade-offs :

  • Peracid methods are cost-effective but generate stoichiometric waste.

  • Catalytic oxidation offers sustainability benefits but requires specialized equipment.

Industrial-Scale Considerations

  • Solvent Selection : Toluene and n-butyl alcohol are preferred for their low toxicity and compatibility with existing infrastructure.

  • Byproduct Management : Acidic hydrolysis steps (e.g., using HCl) must be optimized to minimize formaldehyde generation, which can form Schiff base impurities .

Applications De Recherche Scientifique

Toxicological Studies

2.1 Metabolic Pathways
Studies indicate that doxylamine is metabolized into several compounds, including doxylamine N-Oxide. Understanding these metabolic pathways is crucial for evaluating its safety and efficacy in clinical use. For instance, research shows that doxylamine undergoes N-oxidation, which can influence its pharmacokinetics and potential toxicity .

2.2 Hair Analysis
Recent studies have investigated the incorporation of doxylamine and its N-Oxide in human hair, revealing significant insights into dosage relationships and the impact of cosmetic treatments on drug metabolism. This research is vital for forensic toxicology, providing a method to assess drug exposure through hair samples .

Environmental Applications

3.1 Photosynthetic Research
this compound has been studied in the context of freshwater macrophytes, where it plays a role in photosynthetic inorganic carbon acquisition. This application highlights its importance beyond human health, extending into ecological studies .

Case Studies

Study Focus Findings
Jackson & Sheldon (1993)Long-term toxicity in rodentsIncreased incidences of liver tumors associated with high doses of doxylamine; metabolism pathways include N-oxidation .
Hair Analysis Study (2023)Doxylamine incorporation in hairEvaluated relationship between dose and hair concentration; oxidative hair treatments significantly affected metabolite levels .
Environmental Study (2020)Role in freshwater ecosystemsThis compound identified as a significant factor in carbon acquisition by aquatic plants .

Mécanisme D'action

Doxylamine N-Oxide exerts its effects by interacting with specific molecular targets in the body. It is known to inhibit histamine receptors, thereby reducing allergic reactions and promoting sedation. The compound’s mechanism of action involves binding to histamine H1 receptors, preventing histamine from exerting its effects. This leads to a decrease in symptoms such as sneezing, itching, and runny nose.

Comparaison Avec Des Composés Similaires

Sorafenib N-Oxide

  • Structural Differences : Sorafenib N-Oxide (C₂₁H₁₆ClF₃N₄O₃) is an aromatic heterocyclic N-oxide derived from the kinase inhibitor sorafenib. Unlike doxylamine N-oxide, it contains a trifluoromethylphenyl group and a urea moiety.
  • Pharmacokinetics :
    • In rats, sorafenib N-oxide exhibits a plasma AUC of 3.74 µg·h/mL and brain AUC of 0.47 µg·h/g, with a brain-to-plasma ratio (Kp) of 0.13 .
    • Comparatively, this compound’s brain penetration data are less documented, but its parent drug, doxylamine, shows significant distribution into embryonic tissues in rodents .

4-Methylmorpholine N-Oxide

  • Reactivity : Reduces rapidly with diboron reagents (e.g., (pinB)₂) at room temperature (RT), completing within 20 hours. In contrast, pyridine N-oxides (structurally closer to this compound) require slower reduction times (~20 hours at RT) due to differences in nitrogen hybridization (sp³ vs. sp²) .
  • Thermodynamics : The deoxygenation exotherm for 4-methylmorpholine N-oxide is 0.6 kcal/g, similar to 4-methoxypyridine N-oxide .

Metabolic and Pharmacokinetic Profiles

Imipramine N-Oxide

  • Enzymatic Reduction : Reduced by liver microsomal cytochrome P-450 with a Km of ~0.1 mM, comparable to other tertiary amine N-oxides (e.g., tiaramide N-oxide and N,N-dimethylaniline N-oxide) .
  • Inhibition: Carbon monoxide (50% inhibition at 1.0 µM) and oxygen (50% inhibition at 2–3 µM) inhibit reduction, suggesting direct electron transfer from cytochrome P-450’s ferrous iron . This compound likely shares this reduction pathway but lacks explicit kinetic data.

Trimethylamine N-Oxide (TMAO)

  • Biological Role: A gut microbiota-derived metabolite associated with cardiovascular disease.
  • Stability : TMAO is highly stable in biological fluids, whereas aliphatic tertiary amine N-oxides like this compound are more labile, complicating their isolation and analysis .

Stability and Analytical Challenges

Aliphatic vs. Aromatic N-Oxides

  • Stability : Aliphatic tertiary amine N-oxides (e.g., this compound) are less stable than aromatic heterocyclic N-oxides (e.g., pyridine N-oxide) due to weaker N–O bonds and susceptibility to enzymatic reduction .
  • Analytical Methods : this compound requires specialized techniques for quantification in biological matrices, such as LC-MS/MS, whereas TMAO is easily measured via stable isotope dilution assays .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight CAS Number Nitrogen Hybridization Stability
This compound C₁₇H₂₂N₂O₂ 286.37 99430-77-0 sp³ Moderate
Sorafenib N-Oxide C₂₁H₁₆ClF₃N₄O₃ 464.82 945828-72-6 sp² High
4-Methylmorpholine N-Oxide C₅H₁₁NO₂ 117.15 7529-22-8 sp³ Low
TMAO C₃H₉NO 75.11 1184-78-7 sp³ High

Table 2: Pharmacokinetic Parameters in Rodents

Compound Plasma AUC (µg·h/mL) Brain AUC (µg·h/g) Brain-to-Plasma Ratio (Kp)
Sorafenib N-Oxide 3.74 0.47 0.13
Doxylamine (Parent) 54.1 (plasma) N/A N/A

Activité Biologique

Doxylamine N-oxide is a derivative of doxylamine, an antihistamine commonly used for its sedative properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and potential therapeutic applications based on diverse research findings.

Overview of this compound

This compound is formed through the oxidation of doxylamine, which is known to act as a histamine H1 receptor antagonist. The biological activity of this compound is of particular interest due to its structural similarities to doxylamine and potential modifications in activity due to the N-oxide functional group.

The mechanism by which this compound exerts its effects is closely related to that of its parent compound, doxylamine. Doxylamine primarily functions as an antagonist at histamine H1 receptors, leading to its antihistaminic and sedative effects. Research indicates that this compound may exhibit similar or altered activity at these receptors, potentially affecting other molecular targets as well.

Studies utilizing in vitro models, such as isolated rat hepatocytes, have demonstrated the metabolic pathways involved in the conversion of doxylamine to its N-oxide form. This process highlights the role of hepatic metabolism in the pharmacokinetics of doxylamine derivatives.

Antihistaminic Activity

This compound retains antihistaminic properties similar to those of doxylamine. It has been investigated for its potential use in treating allergic reactions and sleep disorders due to its sedative effects. The degree of activity may vary based on the specific receptor interactions and the metabolic state of the compound .

Toxicological Studies

Toxicological assessments have revealed that high doses of doxylamine and its metabolites can lead to adverse effects, including liver toxicity. In studies involving animal models, significant histopathological changes were observed in the liver following prolonged exposure to doxylamine succinate, which is metabolized into this compound .

The following table summarizes significant toxicological findings from various studies:

Study TypeDose (mg/kg)Observed EffectsReference
Long-term Animal Study0 - 2000Reduced body weight; liver necrosis
Human Intoxication CasesVariesImpaired consciousness; seizures; renal failure
Subchronic Study162 - 1500Cytomegaly; elevated liver enzymes (ALT/AST)

Metabolism and Excretion

Research indicates that doxylamine undergoes extensive hepatic metabolism, resulting in various metabolites including this compound. Studies have shown that approximately 36-44% of administered doses are recovered as unconjugated metabolites in urine, with significant contributions from this compound .

Case Studies and Clinical Implications

A notable case-control study involving pregnant women indicated a potential association between prolonged use of doxylamine and increased risks for certain developmental issues in offspring. However, further research is necessary to clarify these associations and establish safe usage guidelines .

In another study focusing on hair analysis, researchers evaluated the incorporation of doxylamine and its N-oxide into human hair samples, revealing insights into dosage relationships and potential long-term exposure effects .

Q & A

Q. What analytical methods are recommended for characterizing Doxylamine N-Oxide in pharmaceutical research?

High-performance liquid chromatography (HPLC) coupled with UV detection is commonly used, with reference standards (e.g., TRC D562015) for calibration and quantification. Mass spectrometry (LC-MS/MS) is employed for structural confirmation and impurity profiling, particularly for detecting nitrosamine derivatives .

Q. How can researchers assess the purity and stability of this compound in formulation studies?

Accelerated stability studies under varied temperature, humidity, and pH conditions are critical. Use validated stability-indicating assays (e.g., HPLC-UV) to monitor degradation products. Comparative pharmacokinetic studies between monocomponents and combination formulations are advised to evaluate interactions .

Q. What physicochemical properties of this compound influence its solubility and bioavailability?

The succinate salt form enhances water solubility, making it suitable for oral formulations. Key properties include melting point (100–104°C for the succinate salt) and partition coefficient (log P), which inform solvent selection for extraction and purification .

Advanced Research Questions

Q. What experimental models are appropriate for studying the cellular uptake mechanisms of this compound?

Hepatocellular carcinoma cell lines (HepG2, Huh7) and OCT1-transfected HEK293 cells can be used to evaluate transporter-mediated uptake. Knockout mouse models (e.g., Oct1-deficient mice) help assess hepatic transport independence, as demonstrated in sorafenib N-oxide studies .

Q. How can researchers investigate the mutagenic potential of aromatic N-oxide derivatives like this compound?

Structure–activity relationship (SAR) fingerprint analysis is recommended. Predefined aromatic N-oxide substructures (e.g., pyridinyl or phenyl groups) should be screened using bacterial reverse mutation (Ames) assays and computational toxicology tools to identify mutagenicity alerts .

Q. What methodologies detect nitrosamine impurities (e.g., N-Nitroso N-desmethyl Doxylamine) in this compound batches?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reference standards (CAS 97143-65-2) is essential for identifying trace impurities. Method validation must include specificity, sensitivity (LOQ < 1 ppm), and recovery studies per ICH guidelines .

Q. How should pharmacokinetic (PK) studies be designed for this compound in combination therapies?

Conduct bioequivalence studies comparing fixed-dose combinations (FDCs) to individual components. Use crossover designs with healthy volunteers or disease models to assess AUC, Cmax, and Tmax while controlling for food effects and metabolic interactions .

Q. What strategies resolve contradictions in transporter-dependent vs. independent uptake of N-oxide compounds?

Combine in vitro transporter inhibition assays (e.g., using OCT1 inhibitors) with in vivo knockout models to isolate transporter contributions. Proteomic profiling of membrane transporters in cell lines can identify alternative uptake mechanisms .

Methodological Notes

  • Data Contradiction Analysis : Discrepancies in transporter dependency (e.g., OCT1-independent sorafenib N-oxide uptake) require orthogonal validation via CRISPR-edited cell lines and mechanistic PK modeling .
  • Experimental Design : For mutagenicity studies, integrate in silico SAR predictions with in vitro micronucleus tests to address false positives/negatives .
  • Quality Control : Batch-specific certificates of analysis (CoA) for reference standards must include residual solvent profiles and chiral purity data to ensure reproducibility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.